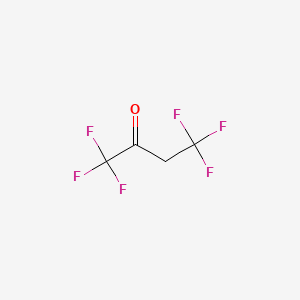

1,1,1,4,4,4-Hexafluoro-2-butanone

Vue d'ensemble

Description

1,1,1,4,4,4-Hexafluoro-2-butanone is a fluorinated organic compound with the molecular formula C4H2F6O. It is known for its high chemical stability and unique properties, making it valuable in various industrial and scientific applications. This compound is characterized by the presence of six fluorine atoms, which contribute to its distinct chemical behavior.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,1,1,4,4,4-Hexafluoro-2-butanone can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluorotrichloroethane with hydrogen to produce 1,1,1,4,4,4-hexafluoro-2,3-dichloro-2-butene. This intermediate is then further reacted with hydrogen to obtain 1,1,1,4,4,4-hexafluoro-2-chloro-2-butene. Finally, gas-phase dehydrochlorination of this compound yields 1,1,1,4,4,4-hexafluoro-2-butyne, which undergoes selective hydrogenation to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways. The process is optimized for high selectivity and conversion rates, ensuring efficient production with minimal environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions

1,1,1,4,4,4-Hexafluoro-2-butanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized products.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: Fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed for substitution reactions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Fluorinated derivatives with different functional groups.

Applications De Recherche Scientifique

Synthesis of Fluorinated Compounds

1,1,1,4,4,4-Hexafluoro-2-butanone serves as a precursor in the synthesis of various fluorinated compounds. Its reactivity allows for the introduction of fluorine atoms into organic molecules, which can enhance their chemical stability and biological activity.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Halogenation | Reacts with halogens to form dihalogenated derivatives. |

| Nucleophilic Substitution | Acts as an electrophile in reactions with nucleophiles. |

| Reduction | Can be reduced to form alcohol derivatives or other functional groups. |

Environmental Applications

Due to its low ozone depletion potential and global warming potential compared to traditional halogenated compounds, this compound is being explored as a more environmentally friendly alternative in refrigerants and foam expansion agents. Its use can help industries transition away from substances that are harmful to the ozone layer.

Material Science

The compound is utilized in the development of advanced materials such as coatings and polymers that require enhanced thermal stability and chemical resistance. Its fluorinated nature imparts unique properties such as hydrophobicity and oleophobicity.

Case Study 1: Refrigerant Development

A study highlighted the use of this compound in developing new refrigerants with reduced environmental impact. The research demonstrated that mixtures containing this compound exhibited favorable thermodynamic properties while maintaining low global warming potential compared to conventional refrigerants .

Case Study 2: Synthesis of Fluorinated Pharmaceuticals

In pharmaceutical research, this compound has been employed as a building block for synthesizing fluorinated analogs of therapeutic agents. The incorporation of fluorine atoms has been shown to enhance the metabolic stability and bioactivity of these compounds .

Mécanisme D'action

The mechanism of action of 1,1,1,4,4,4-Hexafluoro-2-butanone involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the formation of stable complexes or the modification of biological molecules. The compound’s effects are mediated through pathways involving electron transfer and the stabilization of reactive intermediates .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,1,1,4,4,4-Hexafluoro-2-butene: Another fluorinated compound with similar applications but different reactivity.

Perfluoro(3-methylbutan-2-one): A related compound with distinct physical and chemical properties

Uniqueness

1,1,1,4,4,4-Hexafluoro-2-butanone is unique due to its specific arrangement of fluorine atoms, which imparts high chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and inert compounds .

Activité Biologique

1,1,1,4,4,4-Hexafluoro-2-butanone (also known as HFB) is a fluorinated ketone with significant applications in various fields, including chemical synthesis and material science. Its unique structure imparts distinct biochemical properties that warrant investigation into its biological activity. This article provides a comprehensive overview of the biological activity of HFB, supported by data tables and relevant case studies.

HFB is characterized by its six fluorine atoms, which enhance its stability and lipophilicity. The molecular formula is , and its structure can be represented as follows:

The presence of fluorine atoms affects its interaction with biological systems, influencing both its toxicity and potential therapeutic applications.

Toxicological Profile

The biological activity of HFB has been studied primarily in the context of its toxicity. According to the ATSDR toxicological profile, fluorinated compounds like HFB can exhibit various effects on biological systems:

- Metabolism : HFB undergoes metabolic processes similar to other ketones, leading to the formation of metabolites that may possess distinct biological activities.

- Enzyme Induction : Studies indicate that HFB can induce cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification of xenobiotics .

Case Studies

- Acute Toxicity Studies : In laboratory settings, exposure to high concentrations of HFB resulted in acute toxicity in animal models. Symptoms included respiratory distress and neurological effects .

- Long-term Exposure Effects : Chronic exposure studies have shown alterations in liver enzyme profiles in rodents exposed to HFB. These changes suggest potential hepatotoxicity associated with prolonged exposure .

Biochemical Mechanisms

The mechanisms underlying the biological activity of HFB involve:

- Reactive Oxygen Species (ROS) Generation : HFB has been shown to induce oxidative stress in cellular models, leading to cellular damage and apoptosis.

- Cellular Signaling Pathways : Research indicates that HFB may interfere with key signaling pathways involved in cell proliferation and apoptosis, potentially impacting cancer cell lines .

Table 1: Summary of Biological Effects of HFB

| Study Type | Organism | Observed Effects | Reference |

|---|---|---|---|

| Acute Toxicity | Rats | Respiratory distress | |

| Chronic Exposure | Mice | Liver enzyme induction | |

| Oxidative Stress | Cell cultures | Increased ROS levels |

Table 2: Metabolic Pathways Involved with HFB

| Metabolite | Pathway Description |

|---|---|

| Hydroxybutanone | Formed via oxidation processes |

| Fluorinated derivatives | Result from the enzymatic breakdown of HFB |

Propriétés

IUPAC Name |

1,1,1,4,4,4-hexafluorobutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F6O/c5-3(6,7)1-2(11)4(8,9)10/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRTVISAIMBSMEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075240 | |

| Record name | 3H,3H-Perfluoro-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-49-7 | |

| Record name | 2-Butanone, 1,1,1,4,4,4-hexafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H,3H-Perfluoro-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.